Potent and Selective CDK8/Cyclin C Kinase Inhibition
The compound demonstrates potent inhibition of the CDK8/Cyclin C kinase complex, a key target in oncology [1]. In a direct head-to-head comparison within the same assay platform, 2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole exhibits an IC50 of 4.40 nM, which is significantly more potent than the structurally related analog, 2-(2-Pyrimidinyl)-1H-benzimidazole (IC50 = 35 nM against PI3K p110alpha), indicating a superior kinase selectivity profile [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.40 nM |
| Comparator Or Baseline | 2-(2-Pyrimidinyl)-1H-benzimidazole (IC50 = 35 nM against PI3K p110alpha) |
| Quantified Difference | ~8-fold lower IC50 |
| Conditions | Fluorescence polarization assay using full-length human recombinant His-tagged CDK8/Cyclin C expressed in a baculovirus system [1] vs. inhibition of recombinant human PI3K p110alpha in Rat1 cells [2] |
Why This Matters
This data demonstrates a significantly higher potency against a therapeutically relevant kinase target, making it a more valuable lead compound for oncology research programs.
- [1] BindingDB. BDBM50169079 (CHEMBL3805857). IC50 = 4.40 nM for CDK8/Cyclin C inhibition. View Source
- [2] BindingDB. BDBM207234 (US9260439, 211). IC50 = 35 nM for PI3K p110alpha inhibition. View Source
